molecular formula C11H13BrO5 B13667359 Ethyl 5-Bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate

Ethyl 5-Bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate

Cat. No.: B13667359
M. Wt: 305.12 g/mol
InChI Key: ODDNPEYHTDYZIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-Bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate is a synthetic organic compound belonging to the furan family It is characterized by the presence of a bromine atom at the 5th position, an ethoxy group at the 2nd position, and a carboxylate group at the 3rd position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate typically involves the bromination of a furan derivative followed by esterification. One common method starts with the bromination of 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then esterified with ethanol in the presence of a strong acid like sulfuric acid to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to ensure efficient mixing and heat transfer, leading to higher yields and purity. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous medium.

Major Products Formed

    Substitution: Ethyl 5-amino-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate.

    Reduction: Ethyl 5-bromo-2-(2-ethoxy-2-hydroxyethyl)furan-3-carboxylate.

    Oxidation: Ethyl 5-bromo-2-(2-ethoxy-2-oxoethyl)furan-3,4-dicarboxylate.

Scientific Research Applications

Ethyl 5-Bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of Ethyl 5-Bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-Bromo-2-(2-hydroxy-2-oxoethyl)furan-3-carboxylate: Similar structure but with a hydroxyl group instead of an ethoxy group.

    Ethyl 5-Bromo-2-(2-methoxy-2-oxoethyl)furan-3-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl 5-Bromo-2-(2-oxoethyl)furan-3-carboxylate: Lacks the ethoxy group.

Uniqueness

Ethyl 5-Bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate is unique due to the presence of both the bromine and ethoxy groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and the exploration of diverse applications in various fields.

Properties

Molecular Formula

C11H13BrO5

Molecular Weight

305.12 g/mol

IUPAC Name

ethyl 5-bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate

InChI

InChI=1S/C11H13BrO5/c1-3-15-10(13)6-8-7(5-9(12)17-8)11(14)16-4-2/h5H,3-4,6H2,1-2H3

InChI Key

ODDNPEYHTDYZIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(O1)Br)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.